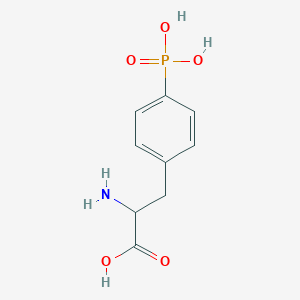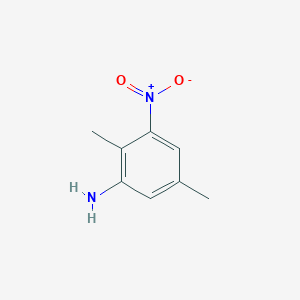
2-Amino-3-(4-phosphonophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(4-phosphonophenyl)propanoic acid (APPA) is a synthetic compound that has been widely used in scientific research due to its unique properties. It belongs to the class of compounds known as phosphonic acids, which have been found to exhibit a wide range of biological activities. APPA has been studied extensively for its ability to modulate glutamate receptors, which are important for neuronal signaling and synaptic plasticity.
Mechanism Of Action
2-Amino-3-(4-phosphonophenyl)propanoic acid acts as a selective antagonist of NMDA receptors by binding to a specific site on the receptor. This results in a decrease in the activity of the receptor, which can lead to a variety of physiological and biochemical effects.
Biochemical And Physiological Effects
2-Amino-3-(4-phosphonophenyl)propanoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to modulate neuronal signaling and synaptic plasticity, which are important for learning and memory. It has also been found to have neuroprotective effects, which may be useful for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
2-Amino-3-(4-phosphonophenyl)propanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of selectivity for NMDA receptors. However, there are also some limitations to its use. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, it has been found to have some off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for the use of 2-Amino-3-(4-phosphonophenyl)propanoic acid in scientific research. One area of interest is the development of more selective and potent modulators of glutamate receptors. Another area of interest is the study of the long-term effects of 2-Amino-3-(4-phosphonophenyl)propanoic acid on neuronal signaling and synaptic plasticity. Additionally, there is potential for the use of 2-Amino-3-(4-phosphonophenyl)propanoic acid in the development of new treatments for neurodegenerative diseases.
Synthesis Methods
2-Amino-3-(4-phosphonophenyl)propanoic acid is synthesized by the reaction of 4-bromobenzaldehyde with diethyl phosphite to form 4-bromo-3-(diethoxyphosphoryl)benzaldehyde. This intermediate is then reacted with glycine to form 2-Amino-3-(4-phosphonophenyl)propanoic acid. The synthesis of 2-Amino-3-(4-phosphonophenyl)propanoic acid is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2-Amino-3-(4-phosphonophenyl)propanoic acid has been used extensively in scientific research to study the function of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are important for neuronal signaling and synaptic plasticity. 2-Amino-3-(4-phosphonophenyl)propanoic acid has been found to selectively modulate the activity of a subtype of glutamate receptors known as N-methyl-D-aspartate (NMDA) receptors. This has led to the development of 2-Amino-3-(4-phosphonophenyl)propanoic acid as a tool for studying the function of NMDA receptors in the brain.
properties
IUPAC Name |
2-amino-3-(4-phosphonophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO5P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIHNAYKZDFPPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)P(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-phosphonophenyl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,11-dihydro-5H-benzo[b]carbazole](/img/structure/B181189.png)

![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)









![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)